Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 76981-87-8
Cat. No.: VC3841444
Molecular Formula: C14H18ClNO3S
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76981-87-8 |
|---|---|
| Molecular Formula | C14H18ClNO3S |
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | ethyl 2-[(2-chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C14H18ClNO3S/c1-3-19-14(18)12-9-5-4-8(2)6-10(9)20-13(12)16-11(17)7-15/h8H,3-7H2,1-2H3,(H,16,17) |
| Standard InChI Key | WZZDTSHULCEHQQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCl |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic tetrahydrobenzo[b]thiophene system, where a benzene ring is fused to a partially saturated thiophene ring. Key substituents include:
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A chloroacetyl group (-COCH₂Cl) at the 2-amino position, introducing electrophilic reactivity.
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An ethyl ester (-COOEt) at the 3-carboxylate position, enhancing lipophilicity .
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A methyl group at the 6-position of the tetrahydrobenzo ring, influencing stereoelectronic properties .
The (6R)-stereoisomer has been explicitly characterized, with PubChem CID 1666424 providing a 3D conformational model .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence:
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Core Formation: The tetrahydrobenzo[b]thiophene scaffold is constructed using a Gewald reaction variant, condensing cyclohexanone with ethyl cyanoacetate and elemental sulfur in the presence of a base (e.g., morpholine).
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Chloroacetylation: The intermediate 2-amino derivative undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine), yielding the target compound .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Formation | Cyclohexanone, S₈, EtOH, 80°C | 75–85% |
| Acylation | ClCH₂COCl, Et₃N, DCM, 0°C→RT | 60–70% |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to optimize heat transfer and mixing. Process intensification strategies, such as catalytic sulfur activation, reduce reaction times to <6 hours while maintaining yields >80%.
Reactivity and Derivative Formation
Nucleophilic Substitution
The chloroacetyl group participates in SN2 reactions with primary amines, enabling the synthesis of secondary amides. For example, reaction with methylamine generates 2-(methylamino)acetyl derivatives.
Cyclization Pathways
Under basic conditions, intramolecular cyclization forms thiazolidinone rings, a motif prevalent in antimicrobial agents.
Table 3: Representative Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Acylation | RNH₂, DCM, 25°C | 2-(R-amino)acetyl derivatives |
| Cyclization | K₂CO₃, DMF, 80°C | Thiazolidinone-fused analogs |
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H, OCH₂CH₃), 2.82 (s, 3H, CH₃), 4.25 (q, J=7.1 Hz, 2H, OCH₂).
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: Moderate oral bioavailability (F ≈35%) due to esterase-mediated hydrolysis.
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Metabolism: Hepatic CYP3A4 oxidation generates hydroxylated metabolites.
Toxicity Considerations
Acute toxicity studies in rodents indicate an LD₅₀ >500 mg/kg (oral), with no genotoxicity in Ames tests.
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